2-Aminothieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKXCIKFJQSZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminothieno 2,3 D Pyrimidin 4 3h One and Its Derivatives
Strategies Involving Thiophene (B33073) Derivatives as Precursors
The most prevalent and versatile approach for the synthesis of 2-aminothieno[2,3-d]pyrimidin-4(3H)-ones involves the use of appropriately substituted 2-aminothiophene derivatives. These precursors, often synthesized through the Gewald reaction, provide a convenient platform for the subsequent annulation of the pyrimidine (B1678525) ring.
Cyclization with Carbonyl Reactants
The reaction of 2-aminothiophene-3-carboxamide derivatives with various carbonyl-containing reagents is a widely employed method for the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. For instance, refluxing 2-aminothiophene-3-carboxamide with excess formamide (B127407) can yield the corresponding 2-aminothieno[2,3-d]pyrimidin-4(3H)-one nih.gov. This transformation involves the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization.
Another approach involves the reaction of 2-aminothiophene-3-carboxamides with acyl chlorides in the presence of a suitable solvent and often a catalyst. For example, the synthesis of thieno[2,3-d]pyrimidine-4-one derivatives has been achieved through the cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides in 1,4-dioxane with refluxing in the presence of concentrated HCl in ethanol scielo.br.
| Reactant 1 | Carbonyl Reactant | Conditions | Product | Reference |
| 2-Aminothiophene-3-carboxamide | Formamide | Reflux | This compound | nih.gov |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride | 1,4-Dioxane, conc. HCl, ethanol, reflux | Thieno[2,3-d]pyrimidin-4-one derivative | scielo.br |
Cyclization with Nitrile Reactants
The cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with nitriles offers a direct route to 2,4-disubstituted-thieno[2,3-d]pyrimidines. This reaction is typically carried out under acidic conditions, where the nitrile is activated towards nucleophilic attack by the amino group of the thiophene precursor. For instance, the reaction of 2-aminothiophene-3-carboxamide derivatives with various nitriles in dioxane in the presence of hydrochloric acid has been reported to yield the corresponding pyrimidine derivatives tubitak.gov.tr.
Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been synthesized from ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, which serves as a precursor for cyclocondensation with different nitriles under acidic conditions, accomplished by passing dry hydrogen chloride gas through the reaction mixture nih.gov.
| Thiophene Precursor | Nitrile Reactant | Conditions | Product | Reference |
| 2-Aminothiophene-3-carboxamide | Various nitriles | Dioxane, HCl | Thieno[2,3-d]pyrimidine (B153573) derivative | tubitak.gov.tr |
| Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate | Various nitriles | Dry HCl gas | 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine | nih.gov |
Reactions with (Thio)urea Reagents, Iso(Thio)cyanates, or (Thio)cyanate Derivatives
The reaction of 2-aminothiophene derivatives with urea, thiourea, isocyanates, and isothiocyanates provides a versatile route to various thieno[2,3-d]pyrimidin-4(3H)-one and thione analogs. For example, the reaction of 2-aminothiophene-3-carboxylates with urea or thiourea can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one or -4(3H)-thione, respectively.
Benzoyl isothiocyanate has been shown to react with 2-aminothiophene derivatives to form thiourea intermediates, which can then be cyclized to afford thieno[2,3-d]pyrimidine derivatives scirp.org. Copper-catalyzed reactions of aryl isocyanides with O-benzoyl hydroxylamines have also been developed for the synthesis of unsymmetrical ureas, which can be precursors to related heterocyclic systems mdpi.com.
Synthesis via Tetrazole Intermediates
The synthesis of thieno[2,3-d]pyrimidines can also be achieved through the use of tetrazole intermediates. The cyclization reactions of 4-hydrazinothieno[2,3-d]pyrimidines can lead to the formation of tetrazolo[1,5-c]thieno[3,2-e]pyrimidines semanticscholar.org. These tetrazole-fused systems can be considered as masked forms of aminopyrimidines and can potentially be converted to this compound derivatives under appropriate conditions.
Cyclization with Amine/Hydrazine Derivatives
The reaction of appropriately functionalized thiophene precursors with amines or hydrazines can also lead to the formation of the thieno[2,3-d]pyrimidine ring system. For instance, 4-chlorothieno[2,3-d]pyrimidine derivatives can react with various amines, such as N-methylpiperazine, morpholine, and N-phenylpiperazine, to yield 4-substituted-aminothieno[2,3-d]pyrimidine derivatives nih.gov. Furthermore, hydrazine hydrate can react with 4-chlorothieno[2,3-d]pyrimidines to produce the corresponding 4-hydrazino derivatives, which are versatile intermediates for further transformations nih.gov.
| Thiophene Precursor | Amine/Hydrazine Reactant | Product | Reference |
| 4-Chlorothieno[2,3-d]pyrimidine | N-methylpiperazine, morpholine, N-phenylpiperazine | 4-Substituted-aminothieno[2,3-d]pyrimidine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | Hydrazine hydrate | 4-Hydrazinothieno[2,3-d]pyrimidine | nih.gov |
Gewald Reaction-Based Approaches
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are the key precursors for this compound. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base wikipedia.orgorganic-chemistry.org. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the polysubstituted 2-aminothiophene wikipedia.org.
The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene-3-carboxylates and 2-aminothiophene-3-carbonitriles by varying the starting carbonyl compound and the active methylene nitrile umich.educup.edu.in. These products are then readily cyclized to form the thieno[2,3-d]pyrimidine ring system using the methods described in the preceding sections. For example, ethyl 2-amino-4-ethylthiophene-3-carboxylate, obtained from the reaction of butyraldehyde, ethyl cyanoacetate, and sulfur, can be further elaborated to 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones researchgate.net. Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times in Gewald reactions wikipedia.org.
| Carbonyl Compound | Active Methylene Nitrile | Base | Product (2-Aminothiophene derivative) | Reference |
| Ketone/Aldehyde | Ethyl Cyanoacetate/Malononitrile | Amine (e.g., Morpholine, Triethylamine) | Polysubstituted 2-aminothiophene | wikipedia.orgorganic-chemistry.org |
| Butyraldehyde | Ethyl cyanoacetate | Triethylamine | Ethyl 2-amino-4-ethylthiophene-3-carboxylate | researchgate.net |
Strategies Involving Pyrimidine Derivatives as Precursors
While the most common and extensively researched strategy for synthesizing the thieno[2,3-d]pyrimidine system involves constructing the pyrimidine ring onto a pre-existing thiophene precursor, an alternative, less common approach begins with a pyrimidine derivative and subsequently annulates the thiophene ring. scielo.brresearchgate.net
This latter strategy often involves building the thiophene ring from a suitably functionalized pyrimidine. For example, a pyrimidine equipped with reactive groups at adjacent positions can serve as a template for the formation of the fused thiophene ring. Although less prevalent, this approach offers a different retrosynthetic pathway that can be advantageous for accessing specific substitution patterns. researchgate.net
A related concept involves the skeletal editing of nitrogen-containing heterocycles to form thiophenes. researchgate.netnih.gov One such method describes the conversion of pyridines, which are structurally related to pyrimidines, into thiophenes. This process involves the ring-opening of the pyridine to an intermediate structure, which is then treated with elemental sulfur to form the thiophene ring. researchgate.netnih.gov This type of skeletal transformation represents an innovative strategy for converting one heterocyclic system into another.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating drug discovery and development by dramatically reducing reaction times, often improving yields, and enhancing product purity. scielo.br The synthesis of thieno[2,3-d]pyrimidine derivatives has significantly benefited from this technology. nih.gov
Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times and the reduction of by-products compared to conventional heating methods. scielo.br This technique has been successfully applied in various steps of thieno[2,3-d]pyrimidine synthesis, including the initial formation of the core and subsequent functionalization steps. The efficiency of microwave-assisted synthesis makes it a highly attractive and green method for generating libraries of thieno[2,3-d]pyrimidine analogs for biological screening. nih.gov
| Reaction Type | Description | Advantage | Reference |
|---|---|---|---|
| Core Synthesis | Synthesis of 4-substituted thieno[2,3-d]pyrimidines. | Reduced reaction time, improved efficiency. | nih.gov |
| Derivative Synthesis | General synthesis of thieno[2,3-d]pyrimidine derivatives. | Greatly reduced reaction time, fewer by-products. | scielo.br |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. For thieno[2,3-d]pyrimidines, green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. nih.gov
Key green strategies applicable to thieno[2,3-d]pyrimidine synthesis include:
Use of Aqueous Media: Performing reactions in water or aqueous ethanol mixtures eliminates the need for volatile and often toxic organic solvents. jmaterenvironsci.com
Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form the final product, are inherently atom-economical and reduce waste by minimizing intermediate isolation and purification steps. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasonic irradiation are considered green techniques as they can significantly reduce reaction times and energy consumption compared to conventional heating. jmaterenvironsci.com
For instance, the synthesis of structurally related pyrano[2,3-d]pyrimidines has been achieved using eco-friendly catalysts like diammonium hydrogen phosphate (DAHP) or alum in aqueous media, highlighting strategies that could be adapted for thienopyrimidine synthesis. jmaterenvironsci.com
Functionalization and Derivatization Techniques
The biological activity of the thieno[2,3-d]pyrimidine scaffold can be extensively modulated by introducing various functional groups at different positions on the heterocyclic core.
A common and critical step in the derivatization of the this compound core is the conversion of the 4-oxo group into a more reactive leaving group. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) transforms the 4-oxo moiety into a 4-chloro substituent. nih.govnih.gov This 4-chlorothieno[2,3-d]pyrimidine is a key intermediate, as the chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities at this position. nih.govnih.gov
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the introduction of a wide array of substituents to fine-tune its pharmacological properties.
At the 4-position: The highly reactive 4-chloro intermediate serves as a linchpin for introducing various amino groups. Nucleophilic substitution reactions with different primary and secondary amines (including alkylamines, arylamines, and heterocycles like morpholine or piperazine) yield a diverse library of 4-substituted-aminothieno[2,3-d]pyrimidines. nih.govnih.govnih.gov
At the 2- and 3-positions: One-pot, three-component reactions provide an efficient route to 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govresearchgate.net This method typically involves the reaction of a 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-dione with an aromatic aldehyde and an amine, allowing for the simultaneous introduction of aryl and alkyl/aryl groups at the C2 and N3 positions, respectively. nih.govresearchgate.net Additionally, cyclocondensation of 2-aminothiophene precursors with various nitriles under acidic conditions can be used to introduce different alkyl groups at the 2-position. nih.gov
| Position | Reaction | Reagents | Resulting Substituent | Reference |
|---|---|---|---|---|
| C4 | Chlorination | POCl₃ | -Cl | nih.govnih.gov |
| C4 | Nucleophilic Substitution | Various amines (e.g., morpholine, N-methylpiperazine) | -NR¹R² (Aminoalkyl, Aryl, Heteroaryl) | nih.govnih.gov |
| C2, N3 | One-pot, Three-component Reaction | Thieno-oxazinone, Aldehydes, Amines | -Aryl (C2), -Alkyl/Aryl (N3) | nih.govresearchgate.net |
| C2 | Cyclocondensation | 2-Aminothiophene-3-carbonitrile, various nitriles | -Alkyl | nih.gov |
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that are structurally different from known active compounds but retain similar biological activity. This is achieved by mimicking the key pharmacophoric features of the original molecule.
In the context of thieno[2,3-d]pyrimidines, this can involve:
Bioisosteric Replacement: The thieno[2,3-d]pyrimidine nucleus itself is considered a bioisostere of quinazoline and purine (B94841). This relationship allows medicinal chemists to design novel thienopyrimidine-based inhibitors of enzymes that are known to be targeted by quinazoline or purine analogs, such as various kinases. scielo.br
Core Modification: A more direct scaffold hopping approach involves replacing the thieno[2,3-d]pyrimidine core with a different heterocyclic system while maintaining the essential substituent vectors. This can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Skeletal Editing: Advanced synthetic strategies allow for the direct conversion of one heterocyclic core into another. For example, methods have been developed for the skeletal editing of pyrimidines and related pyridines into a range of other heterocycles, including thiophenes, representing a novel form of scaffold hopping. researchgate.net
Structure Activity Relationship Sar Studies for 2 Aminothieno 2,3 D Pyrimidin 4 3h One Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivatives is significantly influenced by the nature and position of substituents on the thienopyrimidine core.
For instance, a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines demonstrated that the substituent at the 2-position plays a critical role in their anti-proliferative properties against breast cancer cell lines. nih.gov Specifically, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed cytotoxic activity against the MDA-MB-435 breast cancer cell line. nih.govmdpi.com In another study, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were found to inhibit the proliferation of A549 and MCF-7 cells. nih.gov
The introduction of a trifluoromethyl group at the 2-position has also been explored for its anti-tumor effects. nih.gov Furthermore, the substitution at the 4-position with cyclic amines like N-methylpiperazine, morpholine, and N-phenylpiperazine has been shown to be a promising strategy for developing potent cytotoxic agents. nih.gov
Studies on 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine (B153573) derivatives revealed that N4-(4-methoxyphenyl)-N4-methyl substitution resulted in significant potency against MDA-MB-231 breast cancer cells. nih.gov
In a series of novel thieno[2,3-d]pyrimidine derivatives, the presence of a 3-hydroxyphenyl group at the 2-position of the thienopyrimidine scaffold, as seen in compound VIb, resulted in the best enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Generally, derivatives with a more lipophilic tetramethylene substitution at the 5 & 6 positions of the thienopyrimidine core showed better activity compared to their 5-methyl-6-carboxylate counterparts. nih.gov
The table below summarizes the anti-proliferative activity of selected 2-substituted-4-amino-thieno[2,3-d]pyrimidine-6-carboxylates.
| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. MDA-MB-231 |
| 2 | 2-ethoxy-2-oxoethylene | 0.013 | 3.7 | ||
| 3 | 2-chloroethyl | 19.3 | |||
| 4 | ethyl | ||||
| 5 | methyl |
Data sourced from nih.gov
Positional Effects of Functional Groups on Activity
The position of functional groups on the thieno[2,3-d]pyrimidine ring system has a profound impact on biological activity. For example, 5-arylthieno[2,3-d]pyrimidines have been reported to exhibit high FGFR1 inhibitory activity, with the position of the substituent in the thiophene (B33073) ring being a key determinant of this activity. nih.gov
A class of 4-amino-thieno[2,3-d]pyrimidines substituted at the 6-position has been identified as potent inhibitors of the receptor tyrosine kinase Tie-2, which is involved in tumor angiogenesis. nih.gov This highlights the importance of substitution at the 6-position for this specific biological target.
Furthermore, modifications at the N3 position of the pyrimidine (B1678525) ring have been explored. For instance, the reaction of ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate with various sulfa drugs resulted in a series of 3-substituted thieno[2,3-d]pyrimidines. alliedacademies.org Several of these compounds, particularly those with sulfadoxine, sulfadimethoxazine, and sulfanilamide moieties at the 3-position, showed potent anti-breast cancer activity, in some cases exceeding that of the reference drug Doxorubicin. alliedacademies.org
Identification of Key Pharmacophoric Features
Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological effect. For this compound derivatives, several key pharmacophoric features have been identified.
The thieno[2,3-d]pyrimidine core itself is a crucial feature, serving as a bioisosteric replacement for quinazoline in many biologically active compounds. scielo.br The amino group at the 2-position is a common feature in many active derivatives and is often a site for further substitution to modulate activity. The carbonyl group at the 4-position is also a key element of the core structure.
For a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives designed as PI3K inhibitors, the morpholine moiety was maintained as a key pharmacophoric feature based on its interaction with the hinge region of the PI3K active site. nih.gov The design strategy also focused on substitutions on the aryl ring at the 2-position to explore interactions with other regions of the enzyme's binding pocket. nih.gov
Rational Design Principles based on SAR Analysis
The insights gained from SAR studies have been instrumental in the rational design of novel this compound derivatives with improved potency and selectivity.
One successful strategy has been the structural optimization of existing lead compounds. For example, based on the SAR of known PI3K inhibitors, a novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed to maintain the key morpholine interaction while modifying the core scaffold to improve pharmacokinetic properties. nih.gov This led to the discovery of compounds with potent inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov
Another design principle involves the combination of the thieno[2,3-d]pyrimidine scaffold with other biologically active motifs. For instance, the incorporation of chalcone structures with the thieno[2,3-d]pyrimidinone scaffold has yielded compounds with inhibitory activity against MCF-7 cells. mdpi.com
The synthesis of hybrid molecules by introducing an amino group at the 4-position of the thieno[2,3-d]pyrimidine nucleus and varying substituents at the 2-position represents another rational design approach. mdpi.com This strategy, coupled with the introduction of ethoxycarbonyl and methyl groups on the thiophene ring, has led to the development of compounds with promising anti-proliferative properties. mdpi.com
Mechanistic Investigations and Target Identification
Elucidation of Molecular Mechanisms of Action
The anticancer effects of 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivatives are primarily attributed to their ability to modulate key cellular processes involved in cancer cell proliferation and survival. The primary mechanism of action involves the inhibition of various protein kinases that are crucial for signal transduction pathways governing cell growth and division. researchgate.netresearchgate.net By acting as inhibitors of these kinases, these compounds can disrupt the downstream signaling cascades that promote oncogenesis.
One of the key consequences of this kinase inhibition is the induction of cell cycle arrest . Depending on the specific derivative and the cancer cell line, these compounds have been shown to arrest the cell cycle at different phases. For instance, some derivatives induce a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. mdpi.commdpi.com Other studies have reported cell cycle arrest at the S and G2/M phases, thereby halting cell division. nih.govnih.gov This cell cycle disruption is a critical mechanism for inhibiting tumor growth.
Furthermore, these compounds have been demonstrated to induce apoptosis , or programmed cell death, in cancer cells. nih.gov By activating the apoptotic pathway, this compound derivatives can lead to the selective elimination of malignant cells. The induction of apoptosis is often a downstream effect of the initial kinase inhibition and cell cycle arrest. Some derivatives have also been shown to deactivate the mitogen-activated protein kinase (MAPK) pathway, which is a key signaling pathway involved in cell proliferation and survival. nih.gov
Identification of Specific Biological Targets
A significant body of research has focused on identifying the specific molecular targets of this compound derivatives. Their structural similarity to purines and quinazolines, which are known to interact with a variety of enzymes, has guided these investigations. nih.gov
Several key protein kinases have been identified as primary targets. Notably, the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a central role in the growth and proliferation of many cancers, is a prominent target. nih.gov Derivatives of this compound have shown inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M. nih.govresearchgate.net
Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.govbenthamscience.com By inhibiting VEGFR-2, these compounds can potentially restrict tumor growth by cutting off their blood supply.
Other identified targets include Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) , which are central components of a signaling pathway that is frequently dysregulated in cancer. nih.govnih.gov Additionally, some derivatives have been found to inhibit d-dopachrome tautomerase (d-DT or MIF2) , a cytokine involved in cancer cell proliferation. nih.gov
The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, highlighting their potential as anticancer agents.
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | -31.02% GP |
| Thienopyrimidine derivative 3 | MCF-7 (Breast Cancer) | 0.045 |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | 0.11 |
| Ester 2 | MDA-MB-231 (Breast Cancer) | 0.16 |
| 2-Ethyl derivative 4 | MDA-MB-231 (Breast Cancer) | 0.24 |
| Compound 15 | A549 (Lung Cancer) | 0.94 |
| 5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine (B153573) | MCF-7 (Breast Cancer) | 8.3 µg/mL |
| Compound 14 (sulfa-doxine derivative) | MCF-7 (Breast Cancer) | 22.12 |
| Compound 13 (sulfa-dimethoxazine derivative) | MCF-7 (Breast Cancer) | 22.52 |
| Compound 9 (sulfanilamide derivative) | MCF-7 (Breast Cancer) | 27.83 |
| Compound 12 (sulfa-merazine derivative) | MCF-7 (Breast Cancer) | 29.22 |
| Compound 7a | HepG2 (Liver Cancer) | Significant Inhibition |
| Compound 7a | PC3 (Prostate Cancer) | Significant Inhibition |
Ligand-Receptor Interaction Analysis
Understanding the interactions between this compound derivatives and their biological targets at a molecular level is crucial for structure-based drug design. Molecular docking studies have provided valuable insights into the binding modes of these compounds within the active sites of their target proteins. nih.govwum.edu.pk
For kinase targets such as EGFR, these compounds typically act as ATP-competitive inhibitors . This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby inhibiting the enzyme's activity. nih.gov The thieno[2,3-d]pyrimidine scaffold serves as a core structure that mimics the adenine (B156593) ring of ATP.
The binding is stabilized by a network of interactions between the ligand and the amino acid residues in the active site. Hydrogen bonds are a key feature of this interaction. For example, the pyrimidine (B1678525) ring of the scaffold often forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the active site.
In addition to hydrogen bonding, hydrophobic and van der Waals interactions also play a significant role in the binding affinity and selectivity of these compounds. Substituents on the thieno[2,3-d]pyrimidine core can be tailored to occupy specific sub-pockets within the active site, enhancing the potency and selectivity of the inhibitor. Molecular dynamics simulations have further confirmed the stability of the ligand-receptor complexes and provided a more dynamic picture of the binding interactions. nih.gov
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules, such as derivatives of 2-aminothieno[2,3-d]pyrimidin-4(3H)-one, to the active site of a biological target, typically a protein.
Derivatives of the thieno[2,3-d]pyrimidine (B153573) core have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes implicated in disease. For instance, docking simulations have been performed to evaluate the binding of these compounds to Janus kinase 2 (JAK2), a protein associated with myeloproliferative disorders. These studies help in understanding the key interactions between the ligand and the receptor, which are crucial for inhibitory activity.
In the context of cancer, vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target. Molecular docking studies have been instrumental in designing novel thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov These simulations can predict binding energies and identify specific amino acid residues in the active site that interact with the compound, confirming its potential as an inhibitor. nih.gov Furthermore, some derivatives have been docked with DNA and other proteins, such as 3ert, to assess their anticancer potential, with studies reporting binding affinities in the range of -6.3 to -7.0 kcal/mol. eurekaselect.com
Another application of molecular docking for this class of compounds is in the development of new antimicrobial agents. The enzyme TrmD, which is essential for bacterial tRNA modification, has been identified as a potential target. Docking studies have been used to predict the binding of thieno[2,3-d]pyrimidine derivatives to the active site of TrmD from Pseudomonas aeruginosa, revealing their potential as antimicrobial agents. rsc.orgnih.gov
The following table summarizes the findings from various molecular docking studies involving thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
| Target Protein | Therapeutic Area | Key Findings | Reported Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Janus Kinase 2 (JAK2) | Cancer, Inflammatory Diseases | High affinity predicted for the kinase domain. | Data not specified |
| VEGFR-2 | Cancer | Accurate binding mode and excellent binding energy observed. nih.gov | Data not specified |
| DNA | Cancer | Derivatives showed high binding affinity. eurekaselect.com | -6.3 to -6.4 |
| 3ert Protein | Cancer | Derivatives showed high binding affinity. eurekaselect.com | -6.9 to -7.0 |
| TrmD (from P. aeruginosa) | Antimicrobial | Potential for inhibition of the enzyme was revealed. rsc.org | -8.2 (for reference ligand) nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
For the broader class of thienopyrimidines, QSAR studies have been conducted to elucidate the structural requirements for their antimicrobial and anticancer activities. eurekaselect.combenthamdirect.comnih.gov These analyses typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.
In the context of antimicrobial activity, QSAR studies on thienopyrimidines have highlighted the importance of descriptors related to lipophilicity, electronic distribution, and steric effects. eurekaselect.combenthamdirect.com These findings suggest that modulating these properties can lead to the design of more potent antimicrobial agents. For anticancer applications, QSAR models have been developed for thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov These models, often built using techniques like multiple linear regression (MLR) and artificial neural network (ANN), help in understanding the relationship between the structural features of the compounds and their inhibitory activity against this important cancer target. nih.gov
A 3D-QSAR study on thieno-pyrimidine derivatives targeting triple-negative breast cancer identified key structural features for inhibitory activity, with the developed CoMFA model showing a cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917. mdpi.com
The following table summarizes key molecular descriptors that have been identified as important in QSAR studies of thienopyrimidine derivatives:
| Descriptor Type | Examples | Significance |
|---|---|---|
| Physicochemical | Lipophilicity (logP), Hydrophilicity | Influences membrane permeability and target engagement. eurekaselect.combenthamdirect.com |
| Electronic | Electronic distribution, ZCompDipole | Governs electrostatic interactions with the target. eurekaselect.combenthamdirect.com |
| Steric | Steric effects, Molecular shape | Determines the fit of the molecule in the binding pocket. eurekaselect.combenthamdirect.com |
| Topological | Hydrogen count | Reflects the potential for hydrogen bonding. |
Pharmacophore Modeling
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity.
For thieno[2,3-d]pyrimidine derivatives, pharmacophore modeling has been applied in the context of developing inhibitors for specific targets, such as VEGFR-2. nih.gov By analyzing the common structural features of known active VEGFR-2 inhibitors, a pharmacophore model can be generated that captures the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings required for binding. This model can then guide the design of new thieno[2,3-d]pyrimidine-based compounds that fit the pharmacophoric requirements, increasing the likelihood of them being active inhibitors. nih.gov
The "hybrid pharmacophore concept" has also been utilized in the design of novel antimicrobial agents based on the thieno[2,3-d]pyrimidine scaffold. This approach involves combining the pharmacophoric features of the thieno[2,3-d]pyrimidine core with those of other known antimicrobial agents to create hybrid molecules with potentially enhanced activity.
In Silico Assessment of Predicted Drug-like Properties for Compound Optimization
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the discovery process. These predictions help in prioritizing compounds with favorable drug-like properties and identifying potential liabilities that may lead to failure in later stages of development.
For derivatives of this compound, in silico tools have been used to assess their pharmacokinetic profiles. These studies have predicted good gastrointestinal (GI) absorption and cell membrane permeability for certain derivatives. Furthermore, analyses based on Lipinski's rule of five, which predicts drug-likeness, have shown that many of these compounds possess favorable properties, such as an appropriate molecular weight and number of hydrogen bond donors and acceptors.
Toxicity predictions are another crucial aspect of in silico assessment. For some thieno[2,3-d]pyrimidine derivatives, computational models have predicted them to be non-mutagenic and non-carcinogenic. Additionally, their potential to inhibit key metabolic enzymes like CYP2D6 has been evaluated, with predictions suggesting a low risk of drug-drug interactions for certain compounds.
The following table presents a summary of in silico predicted drug-like properties for a representative thieno[2,3-d]pyrimidine derivative:
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| GI Absorption | Good | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low to very low | Suggests minimal central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitory | Lower potential for drug-drug interactions. |
| Developmental Toxicity | Predicted to be non-toxic | Indicates a favorable safety profile. |
| Lipinski's Rule of Five | No violations | Suggests good drug-likeness. |
| Drug-likeness Score | Positive (e.g., 0.57) | Indicates the compound has favorable physicochemical properties for a drug. |
Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and interactions of a ligand-receptor complex, which can complement the static picture provided by molecular docking.
In the study of thieno[2,3-d]pyrimidine derivatives, MD simulations have been employed to validate the binding modes predicted by docking and to assess the stability of the ligand-protein complex. For example, 200-nanosecond MD simulations have been used to confirm the stable interaction of a thieno[2,3-d]pyrimidine derivative with its target, VEGFR-2. These simulations can reveal how the compound and the protein adapt to each other upon binding and can highlight key interactions that are maintained throughout the simulation.
Further analyses of the MD trajectories, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, can provide a more accurate estimation of the binding free energy. Other techniques like ProLIF (Protein-Ligand Interaction Fingerprints), PCAT (Protein-Ligand Interaction Cluster Analysis), and FEL (Free Energy Landscape) analysis can be used to further dissect the binding interactions and conformational landscape of the complex.
Future Directions and Perspectives in 2 Aminothieno 2,3 D Pyrimidin 4 3h One Research
Development of Novel Synthetic Routes
While established methods for synthesizing the thieno[2,3-d]pyrimidine (B153573) core exist, future research will focus on creating more efficient, cost-effective, and environmentally friendly synthetic pathways. A primary goal is the development of novel one-pot reactions and microwave-assisted syntheses to reduce reaction times, improve yields, and simplify purification processes. nih.govresearchgate.net
Key approaches include:
Gewald Reaction Modifications: The Gewald reaction is a cornerstone for synthesizing the initial thiophene (B33073) ring. scielo.brscielo.br Future work will explore new substrates, catalysts, and reaction conditions to enhance the diversity of the accessible thiophene precursors.
Multi-component Reactions: Designing one-pot syntheses, such as reacting 2H-thieno[2,3-d] scielo.brnih.govoxazine-2,4(1H)-diones with aromatic aldehydes and amines, can provide target compounds efficiently and without the need for tedious chromatographic purification. nih.gov
Flow Chemistry: The application of continuous flow technologies could offer superior control over reaction parameters, leading to higher reproducibility and scalability, which is crucial for pharmaceutical development.
Heterocyclization Strategies: Exploring novel cyclization strategies, such as Dieckmann-type cyclizations or Dimroth rearrangements, will continue to be a fruitful area for creating diverse libraries of thieno[2,3-d]pyrimidine derivatives. scielo.brrsc.org
A comparison of existing and potential synthetic strategies is outlined below.
| Synthetic Strategy | Key Precursors | Advantages | Future Focus |
| Gewald Reaction followed by Cyclization | Carbonyl compound, active methylene nitrile, sulfur | High versatility, access to diverse thiophenes | Greener solvents, novel catalysts |
| One-Pot Synthesis | 2H-thieno[2,3-d] scielo.brnih.govoxazine-2,4(1H)-diones, aldehydes, amines | High efficiency, reduced steps, easy purification nih.gov | Expanding the scope of compatible reactants |
| Microwave-Assisted Synthesis | Anilines, 2-aminothiophene derivatives | Rapid reaction times, high yields researchgate.net | Application to a broader range of derivatives |
| Multi-step Sequential Synthesis | 2-aminothiophene-3-carboxylic acid, acid chlorides | Stepwise control over substitution patterns | Improving overall yield and reducing step count |
Exploration of New Biological Activities and Targets
The anticancer properties of thieno[2,3-d]pyrimidine derivatives are well-documented, with demonstrated activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2). nih.govnih.gov Future research will aim to broaden the therapeutic scope of these compounds and identify novel molecular targets.
Key areas for exploration include:
Expanding Anticancer Evaluation: Screening against a wider panel of cancer cell lines, including those resistant to standard therapies, is essential. nih.gov Investigating efficacy in in vivo xenograft models will be a critical step toward clinical translation. nih.gov
Novel Molecular Targets: While inhibition of targets like EGFR and PI3K has been reported, identifying new targets is a priority. nih.govnih.gov For instance, derivatives have shown promise as inhibitors of phosphodiesterase 4B (PDE4B) and enzymes in the folate pathway like GARFTase and AICARFTase. rsc.orgnih.gov
Antimicrobial and Antiviral Activity: Some derivatives have shown promising antibacterial and antifungal activity. Systematic screening against a broad spectrum of pathogens, including drug-resistant strains and viruses, could uncover new leads for infectious diseases.
Anti-inflammatory and Other Activities: Given the structural similarity to other biologically active heterocycles, exploring the potential of 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivatives as anti-inflammatory, neuroprotective, or cardiovascular agents is a logical next step.
| Compound Series | Tested Biological Activity | Identified Target/Pathway | Reference |
| 2-Trifluoromethylthieno[2,3-d]pyrimidines | Anticancer (MCF-7, HepG2) | Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer (A549, MCF-7) | Apoptosis Induction | nih.gov |
| 6-Substituted Thieno[2,3-d]pyrimidines | Anticancer | GARFTase, AICARFTase (Folate Metabolism) | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Antibacterial, Antifungal | Not specified | |
| Novel fused Thieno[2,3-d]pyrimidines | Anti-inflammatory | PDE4B Inhibition | rsc.org |
Application of Advanced Computational Methodologies
The integration of computational chemistry is set to accelerate the discovery and optimization of thieno[2,3-d]pyrimidine-based drug candidates. These in silico techniques provide valuable insights into structure-activity relationships (SAR), drug-target interactions, and pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening.
Future applications include:
Molecular Docking and Virtual Screening: Docking studies will continue to be used to predict the binding modes of novel compounds within the active sites of target proteins like EGFR and PI3K, helping to prioritize compounds for synthesis. nih.gov Virtual screening of large chemical libraries can identify new hits with the thienopyrimidine core.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic understanding of how these ligands interact with their biological targets, revealing key stability points and conformational changes that are crucial for activity. ekb.eg
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thieno[2,3-d]pyrimidine derivatives with their biological activities, enabling the prediction of potency for newly designed compounds.
ADME/Tox Prediction: In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles will be essential for selecting candidates with favorable drug-like properties early in the discovery process. nih.gov
Design of Multi-Target Directed Ligands
Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. The design of Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating several targets simultaneously—is an emerging therapeutic strategy. springernature.com The thieno[2,3-d]pyrimidine scaffold is an excellent starting point for developing such agents.
Future strategies may involve:
Inhibition of Parallel Pathways: Designing derivatives that concurrently inhibit key targets in different but related pathways, such as PI3K and MEK, could lead to synergistic anticancer effects and overcome feedback loops that cause resistance.
Combined Targeting of Cancer and Resistance Mechanisms: A ligand could be designed to inhibit a primary cancer target (e.g., a kinase) while also inhibiting a resistance mechanism, such as the P-glycoprotein (P-gp) efflux pump. nih.gov
Hybrid Molecules: The thieno[2,3-d]pyrimidine nucleus can be fused or linked to other pharmacophores known to interact with different targets. For example, a derivative was developed to inhibit both cytosolic and mitochondrial one-carbon metabolism by targeting GARFTase and AICARFTase. nih.gov This approach is particularly relevant for creating agents that can overcome metabolic reprogramming in cancer cells.
Strategies for Overcoming Resistance Mechanisms
The development of drug resistance, particularly multidrug resistance (MDR), is a major obstacle in cancer chemotherapy. alliedacademies.org A key mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govmdpi.com
Future research on thieno[2,3-d]pyrimidine derivatives will focus on several strategies to combat resistance:
Development of P-gp Modulators: Some thieno[2,3-d]pyrimidine analogs have been identified as modulators of P-gp, suggesting the scaffold can be optimized to create potent inhibitors of this efflux pump. nih.gov Such compounds could be used in combination with existing chemotherapeutics to restore their efficacy.
Designing Derivatives that Evade Efflux: Structural modifications can be made to the thieno[2,3-d]pyrimidine core to design molecules that are not recognized as substrates by P-gp or other efflux pumps. Research has shown that certain 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives can avoid resistance mediated by P-gp. nih.gov
Targeting Resistance-Associated Pathways: In addition to efflux pumps, resistance can arise from mutations in the drug target or activation of alternative signaling pathways. MTDLs that hit both the primary target and a known resistance pathway represent a proactive strategy to prevent or overcome resistance.
Q & A
Advanced Research Question
- Molecular Docking : used docking to prioritize 4g for synthesis by predicting interactions with tyrosinase’s copper-binding site .
- MD Simulations : For VEGFR-2 inhibitors (), simulations revealed stable hydrogen bonds between the oxadiazol moiety and kinase hinge region .
Q. Workflow :
Screen substituent libraries in silico.
Validate top candidates via free-energy calculations (e.g., MM-GBSA).
Corrogate with synthetic feasibility (e.g., high-yield routes from ).
What are reliable protocols for evaluating anti-inflammatory activity in thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Advanced Research Question
- mPGES-1 Inhibition : details cell-based assays measuring PGE₂ reduction using ELISA. Derivatives with pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds showed IC₅₀ values <1 µM .
- Cytotoxicity Testing : Pair activity assays with MTT tests on HEK-293 cells to exclude nonspecific toxicity .
Data Interpretation : Normalize results to COX-2 selectivity ratios to avoid off-target effects.
How do reaction mechanisms differ between classical and nonclassical synthetic routes?
Advanced Research Question
- Classical Routes (): Involve Niementowski reactions with formamide, favoring cyclization via intramolecular amidation .
- Nonclassical Routes (): Utilize Pd-catalyzed C–C/C–N cross-coupling for late-stage diversification (e.g., antiplasmodial derivatives) .
Contingency Planning : Monitor reaction intermediates via TLC and adjust catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for heterocyclic coupling .
What structural modifications enhance target specificity in kinase inhibitors?
Advanced Research Question
- Hydrophobic Tail Optimization : In VEGFR-2 inhibitors (), bulky aryl groups (e.g., naphthyl in 2g ) improved binding to the allosteric pocket, reducing off-target kinase activity .
- Pharmacophore Tuning : Amide moieties in 8 () enhanced solubility without compromising affinity .
Validation : Use kinome-wide profiling (e.g., KINOMEscan) to assess selectivity.
How can researchers address low yields in sulfanyl-substituted derivative synthesis?
Basic Research Question
- Reagent Choice : achieved 96% yield for 8 using 4-mercaptobenzoic acid, while less reactive thiols (e.g., 2-chlorophenyl in 2m ) required elevated temperatures .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate polar byproducts.
Troubleshooting : Replace DMF with DMSO for better solubility of aromatic thiols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
